molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0

Fmoc-ala-aldehyde

Cat. No. B613596
M. Wt: 295.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Hydrogel Formation

  • Scientific Field : Material Science, Biochemistry
  • Application Summary : Fmoc-dipeptides, including those derived from Fmoc-Ala-OH, have been used in the formation of biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
  • Methods of Application : The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • Results or Outcomes : The study found that the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine could form various biofunctional hydrogel materials .

Solvent-Controlled Self-Assembly

  • Scientific Field : Physical Chemistry, Material Science
  • Application Summary : Fmoc protected single amino acids (Fmoc-SAAs), including Fmoc-Ala-OH, can self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications . The morphologies resulting from self-assembly can be controlled through solvent variation .
  • Methods of Application : The study used coarse-grained molecular dynamics simulations to investigate the mechanism that allows control over the morphologies resulting from self-assembly .
  • Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Fabrication of Functional Materials

  • Scientific Field : Material Science, Biochemistry
  • Application Summary : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them suitable for various applications .
  • Methods of Application : The self-organization of Fmoc-modified simple biomolecules is explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • Results or Outcomes : The study found that Fmoc-modified amino acids and short peptides show distinct potential for applications due to their eminent self-assembly features .

Solid Phase Peptide Synthesis (SPPS)

  • Scientific Field : Biochemistry
  • Application Summary : Fmoc protected amino acids are used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . This method is especially useful when unnatural modifications or introduction of site-specific tags are required .
  • Methods of Application : The SPPS involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
  • Results or Outcomes : The study described the SPPS and explained some of the mechanistic aspects and reagents involved in all phases of the synthesis .

Preparation of Triazolopeptides and Azapeptides

  • Scientific Field : Biochemistry
  • Application Summary : Fmoc-Ala-OH is commonly used as a building block in the preparation of triazolopeptides and azapeptides .
  • Methods of Application : The synthesis of these peptides involves the standard Fmoc solid-phase synthesis .
  • Results or Outcomes : The resulting triazolopeptides and azapeptides can be used in various biochemical applications .

Synthesis of Bis-Cationic Porphyrin Peptides

  • Scientific Field : Organic Chemistry
  • Application Summary : Fmoc-Ala-OH is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
  • Methods of Application : The synthesis involves the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .
  • Results or Outcomes : The resulting bis-cationic porphyrin peptides can be used in various chemical applications .

Safety And Hazards

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-ala-aldehyde

Citations

For This Compound
4
Citations
K Liang, S Ng, F Lee, J Lim, JE Chung, SS Lee… - Acta Biomaterialia, 2016 - Elsevier
… by the aldehyde-mediated reaction between the Fmoc-Ala-aldehyde and A-ring of EGCG in a … This was because the conjugation site between the EGCG and Fmoc-Ala-aldehyde could …
Number of citations: 83 www.sciencedirect.com
S Kotha, D Deodhar, P Khedkar - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… A mixture of L-dopa hydrochloride 82 and N-(9-fluorenylmethoxycarbonyl)-L-alaninal (Fmoc-Ala-aldehyde) (83) in methanol was stirred at rt for 4 days to afford Tic derivatives as an …
Number of citations: 38 pubs.rsc.org
GR Lawton - 2007 - search.proquest.com
Part 1. The complex folded structures associated with RNA allow for specific protein-RNA interactions and also create binding sites for small molecules. Developing organic molecules …
Number of citations: 2 search.proquest.com
L KUN - 2014 - core.ac.uk
Chemotherapy has been widely used for cancer treatment but is plagued by rampant toxicity [1]. Chemotherapeutic drugs damage all proliferating cells in the body non-specifically in …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.